(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide
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Overview
Description
The compound with the identifier “(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide” is a potent and selective inhibitor of PAK1, a kinase involved in various cellular processes. This compound is known for its high specificity and efficacy in inhibiting PAK1, making it a valuable tool in scientific research, particularly in the study of cancer and other diseases where PAK1 plays a crucial role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to ensure high yield and purity. Detailed synthetic routes are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure consistency and efficiency on a larger scale. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a range of derivatives with varying functional groups .
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it serves as a tool to investigate the role of PAK1 in cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit PAK1, which is often overexpressed in cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the study of kinase inhibitors
Mechanism of Action
The compound exerts its effects by selectively binding to PAK1, inhibiting its kinase activity. This inhibition disrupts various cellular pathways that PAK1 regulates, including cell proliferation, survival, and motility. The molecular targets include the ATP-binding site of PAK1, and the pathways involved are those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other PAK1 inhibitors and kinase inhibitors with overlapping targets. Examples are:
NVS-PAK1-1: Another potent PAK1 inhibitor with a similar mechanism of action.
Vorapaxar: Although primarily an antiplatelet drug, it shares some structural similarities with PAK1 inhibitors
Uniqueness
What sets (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide apart is its high specificity for PAK1 over other kinases, making it a valuable tool for targeted research. Its unique structure allows for selective binding, reducing off-target effects and increasing its efficacy in inhibiting PAK1 .
Properties
IUPAC Name |
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINGHOPGNMYCAB-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)NC2=NC3=C(C=CC(=C3)F)N(C4=C2C=C(C=C4)Cl)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CC[C@@H](C1)NC2=NC3=C(C=CC(=C3)F)N(C4=C2C=C(C=C4)Cl)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClF3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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